

Application Notes and Protocols for Cell Surface Modification using DBCO-SS-aldehyde

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Compound of Interest

Compound Name: DBCO-SS-aldehyde

Cat. No.: B12421519

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Introduction

DBCO-SS-aldehyde is a versatile, heterobifunctional crosslinker designed for the targeted modification of cell surfaces. This reagent incorporates three key functionalities: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a disulfide (SS) bond that is cleavable under reducing conditions, and an aldehyde group for covalent reaction with primary amines on the cell surface. This unique combination of features enables a two-step labeling strategy, providing precise control over the introduction of molecules of interest onto living cells.

The aldehyde group reacts with primary amines, such as those on lysine residues of cell surface proteins, to form a stable secondary amine bond after reductive amination. The DBCO group allows for the subsequent attachment of azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly specific and bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a toxic copper catalyst. The integrated disulfide bond offers the advantage of cleaving the conjugated molecule from the cell surface using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine

(TCEP), enabling applications such as controlled release or the analysis of isolated cell surface components.

These application notes provide detailed protocols for the use of **DBCO-SS-aldehyde** in cell surface modification, including quantitative data on reaction parameters and methodologies for assessing labeling efficiency and cell viability.

Data Presentation

Quantitative data from various studies utilizing similar chemistries are summarized below to provide a reference for experimental design.

Table 1: Key Parameters for DBCO-Based Bioconjugation

Parameter	Value	Reference(s)
DBCO-Azide Reaction Rate	$\sim 0.1 \text{ M}^{-1}\text{s}^{-1}$	[1]
Optimal pH for Amine-Aldehyde Reaction	6.5 - 7.5	[2]
Recommended Molar Excess of Aldehyde-Linker to Cells	100 - 500 μM	[3]
Typical Incubation Time for Aldehyde-Amine Reaction	1 - 2 hours at 37°C	[4]
Typical Incubation Time for DBCO-Azide Click Reaction on Cells	30 - 60 minutes at 37°C	[5]
Recommended DTT Concentration for Disulfide Cleavage	10 - 50 mM	
Incubation Time for Disulfide Cleavage	15 - 30 minutes at 37°C	

Table 2: Cell Viability with Aldehyde-Reactive Probes

Cell Line	Probe Concentration	Incubation Time	Cell Viability (%)	Reference(s)
T-47D	10 μ M	24 hours	>95%	
T-47D	15 μ M	Not specified	80.8%	

Experimental Protocols

Protocol 1: Two-Step Cell Surface Modification with DBCO-SS-aldehyde

This protocol describes the initial reaction of **DBCO-SS-aldehyde** with cell surface amines, followed by the copper-free click reaction with an azide-modified molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule).

Materials:

- Cells in suspension or adherent culture
- **DBCO-SS-aldehyde**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Sodium cyanoborohydride (NaCNBH_3) solution (freshly prepared 1 M in PBS)
- Azide-modified molecule of interest (e.g., Azide-PEG4-Fluorophore)
- Cell culture medium
- Bovine Serum Albumin (BSA)

Procedure:

Step 1: Reaction of **DBCO-SS-aldehyde** with Cell Surface Amines

- Cell Preparation:

- For adherent cells, grow to 80-90% confluency.
- For suspension cells, harvest and wash twice with ice-cold PBS to a concentration of 1×10^6 cells/mL.
- Prepare **DBCO-SS-aldehyde** Solution: Dissolve **DBCO-SS-aldehyde** in anhydrous DMSO to a stock concentration of 10 mM.
- Labeling Reaction:
 - Resuspend the cell pellet in PBS containing 100-500 μ M of **DBCO-SS-aldehyde**.
 - Immediately add NaCNBH_3 to a final concentration of 20 mM to facilitate reductive amination.
 - Incubate for 1-2 hours at 37°C with gentle agitation.
- Washing: Wash the cells three times with PBS containing 1% BSA to remove unreacted **DBCO-SS-aldehyde**.

Step 2: Copper-Free Click Chemistry with Azide-Modified Molecule

- Prepare Azide-Molecule Solution: Dissolve the azide-modified molecule of interest in DMSO or PBS to a stock concentration of 1-10 mM.
- Click Reaction:
 - Resuspend the DBCO-modified cells in cell culture medium.
 - Add the azide-modified molecule to a final concentration of 10-50 μ M.
 - Incubate for 30-60 minutes at 37°C.
- Final Washing: Wash the cells three times with PBS to remove unreacted azide-modified molecules.
- Analysis: The cells are now ready for downstream applications, such as flow cytometry, fluorescence microscopy, or in vivo studies.

Protocol 2: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond in the **DBCO-SS-aldehyde** linker to release the conjugated molecule from the cell surface.

Materials:

- Cell surface modified with **DBCO-SS-aldehyde**-linked molecule
- Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
- PBS, pH 7.4

Procedure:

- Prepare Reducing Agent Solution: Prepare a 1 M stock solution of DTT or TCEP in water.
- Cleavage Reaction:
 - Wash the modified cells once with PBS.
 - Resuspend the cells in PBS.
 - Add DTT or TCEP to a final concentration of 10-50 mM.
 - Incubate for 15-30 minutes at 37°C.
- Analysis:
 - Pellet the cells by centrifugation. The supernatant will contain the cleaved molecule.
 - The cells can be washed and further analyzed to confirm the removal of the conjugated molecule.

Protocol 3: Quantification of Cell Surface Labeling by Flow Cytometry

This protocol provides a method to quantify the efficiency of cell surface modification using a fluorescent azide-modified molecule.

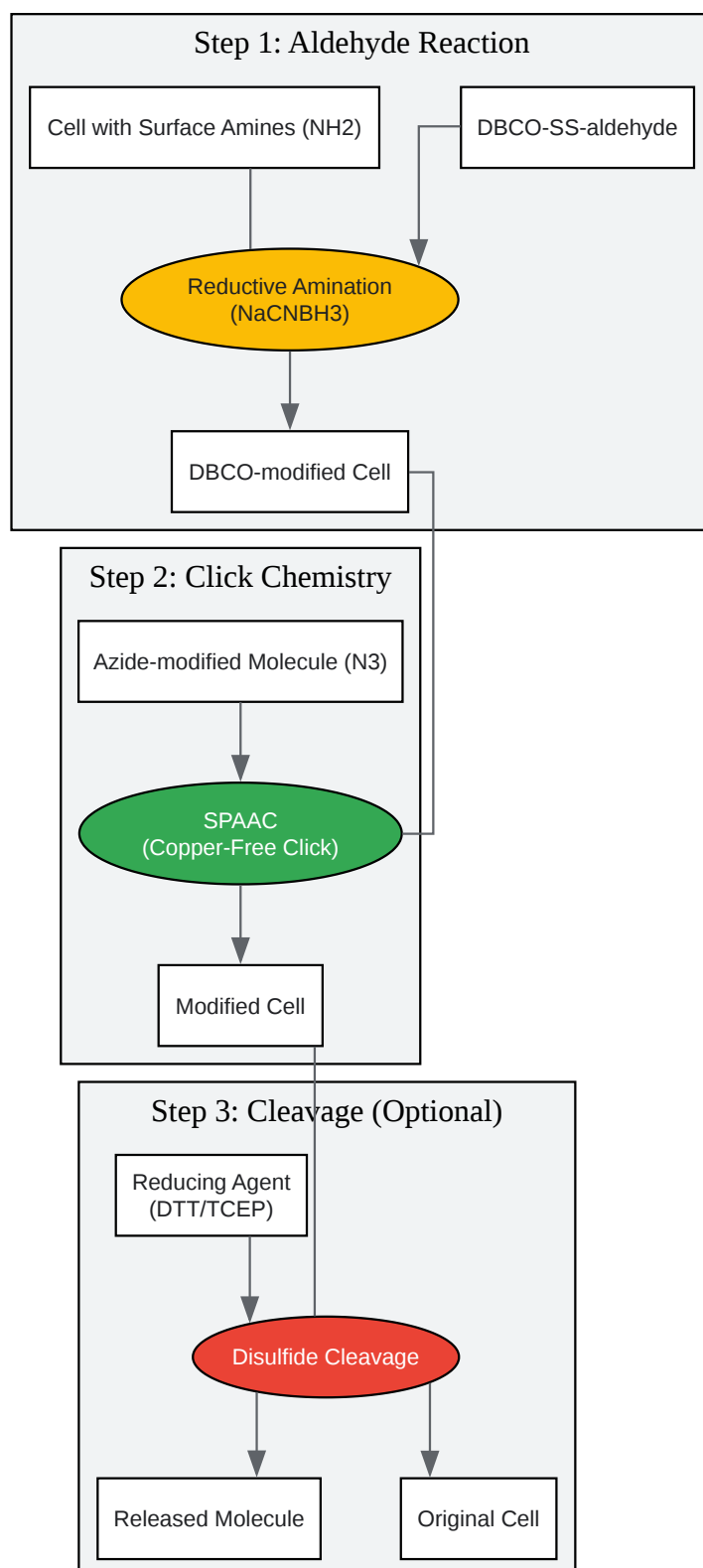
Materials:

- Cells labeled with a fluorescent molecule via **DBCO-SS-aldehyde** (from Protocol 1)
- Unlabeled control cells
- Flow cytometer
- Flow cytometry tubes
- PBS with 1% BSA

Procedure:

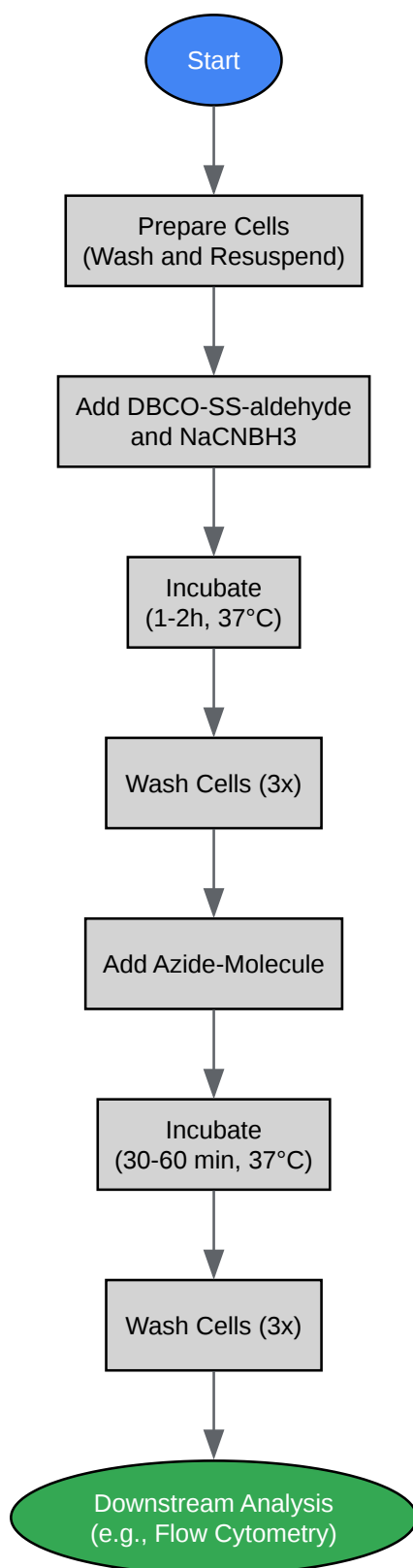
- Sample Preparation:
 - Resuspend both labeled and unlabeled cells in PBS with 1% BSA to a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of each cell suspension to a flow cytometry tube.
- Flow Cytometry Analysis:
 - Acquire data on the flow cytometer using the appropriate laser and filter settings for the fluorophore used.
 - Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
- Data Analysis:
 - Gate on the live cell population based on forward and side scatter.
 - Compare the fluorescence intensity of the labeled cells to the unlabeled control cells to determine the labeling efficiency. The geometric mean fluorescence intensity (gMFI) is a common metric for quantification.

Mandatory Visualizations



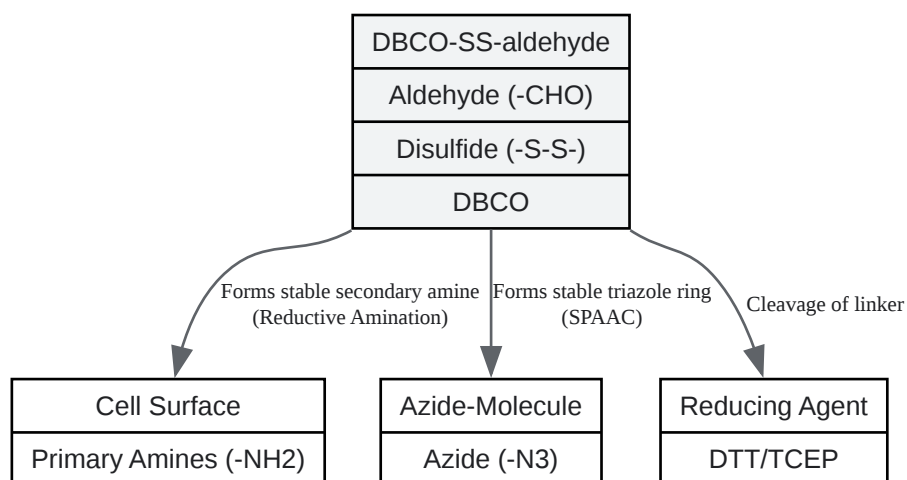
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Caption: Experimental workflow for cell surface modification.



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Caption: Two-step cell surface labeling protocol workflow.



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Caption: Logical relationships of **DBCO-SS-aldehyde** functionalities.

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